molecular formula C16H17NO2 B8811012 Phenyl 2,4,6-trimethylphenylcarbamate CAS No. 138046-81-8

Phenyl 2,4,6-trimethylphenylcarbamate

Cat. No.: B8811012
CAS No.: 138046-81-8
M. Wt: 255.31 g/mol
InChI Key: UIKABEUAYKKEHR-UHFFFAOYSA-N
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Description

Phenyl 2,4,6-trimethylphenylcarbamate is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138046-81-8

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

phenyl N-(2,4,6-trimethylphenyl)carbamate

InChI

InChI=1S/C16H17NO2/c1-11-9-12(2)15(13(3)10-11)17-16(18)19-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,17,18)

InChI Key

UIKABEUAYKKEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)OC2=CC=CC=C2)C

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of Phenyl N-(2,4,6-Trimethylphenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Steric Considerations and Protocol Optimization

Executive Summary & Retrosynthetic Logic

The synthesis of Phenyl N-(2,4,6-trimethylphenyl)carbamate presents a classic challenge in organic synthesis: balancing the electrophilicity of the carbonyl source against the significant steric hindrance of the mesityl (2,4,6-trimethylphenyl) group.

While simple carbamates are often synthesized via the addition of alcohols to isocyanates, that route is suboptimal here. The nucleophilicity of phenol is low, and the steric bulk of mesityl isocyanate retards the attack, leading to sluggish kinetics and potential thermal degradation.

Therefore, this guide prioritizes the Chloroformate Route (Nucleophilic Acyl Substitution). By using phenyl chloroformate—a highly reactive electrophile—we can force the coupling with mesitylamine under mild conditions, ensuring high yield and purity.

Pathway Comparison
FeatureRoute A: Isocyanate (Not Recommended) Route B: Chloroformate (Recommended)
Reagents Mesityl Isocyanate + PhenolMesitylamine + Phenyl Chloroformate
Kinetics Slow (Steric bulk + weak nucleophile)Fast (Strong electrophile overcomes sterics)
Thermodynamics Reversible at high TIrreversible (HCl elimination)
Byproducts None (Atom economic)HCl (Requires base scavenger)
Utility Industrial (if catalyzed)Lab/Process Scale (High Reliability)

Mechanistic Pathway (Graphviz Visualization)

The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen lone pair of the mesitylamine attacks the carbonyl carbon of the phenyl chloroformate. The tetrahedral intermediate collapses to expel the chloride ion, which is subsequently trapped by the base.

SynthesisPathway Amine 2,4,6-Trimethylaniline (Mesitylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (0°C, DCM) Chloroformate Phenyl Chloroformate Chloroformate->Intermediate Nucleophilic Attack (0°C, DCM) Base Base (Pyridine/TEA) Byproduct Pyridinium Chloride Base->Byproduct Scavenges HCl Product Phenyl N-mesitylcarbamate Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Caption: Mechanistic flow of the nucleophilic acyl substitution. The base is critical to drive the equilibrium forward by neutralizing the HCl byproduct.

Detailed Experimental Protocol

Materials & Stoichiometry[1]
ComponentRoleEquivalentsNotes
2,4,6-Trimethylaniline Nucleophile1.0 eqLiquid, d=0.963 g/mL.[1] Sterically hindered.
Phenyl Chloroformate Electrophile1.1 eqToxic, lachrymator. Handle in fume hood.
Pyridine Base/Catalyst1.2 - 1.5 eqActs as both solvent modifier and acid scavenger.[1]
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous preferred to prevent hydrolysis.
Step-by-Step Methodology

Phase 1: Setup and Addition

  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) containing a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[2]
    
  • Solvation: Add 2,4,6-Trimethylaniline (10 mmol) and DCM (40 mL) . Stir until homogenous.

  • Base Addition: Add Pyridine (12 mmol) . Cool the solution to 0°C using an ice/water bath. Rationale: Although the amine is hindered, phenyl chloroformate is highly reactive. Cooling prevents uncontrolled exotherms and side reactions.

  • Electrophile Introduction: Dissolve Phenyl Chloroformate (11 mmol) in DCM (10 mL) . Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may begin to form.

Phase 2: Reaction and Monitoring 5. Equilibration: Remove the ice bath and allow the mixture to warm to Room Temperature (RT) naturally. 6. Duration: Stir at RT for 3–6 hours .

  • Validation: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The amine spot (lower Rf, stains with ninhydrin/UV) should disappear. The carbamate product will appear as a higher Rf spot (UV active).

Phase 3: Workup and Purification 7. Quench: Add 1M HCl (30 mL) to the reaction mixture.

  • Purpose: This protonates any unreacted pyridine and mesitylamine, forcing them into the aqueous layer.
  • Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with:
  • 1M HCl (2 x 30 mL) – Ensures removal of amine traces.
  • Saturated
    
    
    (2 x 30 mL) – Neutralizes acid and removes any hydrolyzed phenol.
  • Brine (1 x 30 mL) – Drying step.
  • Drying: Dry the organic phase over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Rotovap).
  • Crystallization: The crude residue is typically a solid. Recrystallize from Hexane/EtOAc or Ethanol to yield white needles.[1]

Purification Logic & Quality Control

The workup is designed to be self-validating.[1] By exploiting the acid/base properties of the reagents, we can remove impurities via extraction rather than relying solely on chromatography.

WorkupLogic Crude Crude Reaction Mixture (Product, Pyridine, Amine, Phenol) AcidWash Wash with 1M HCl Crude->AcidWash OrganicLayer1 Organic Layer (Product + Phenol) AcidWash->OrganicLayer1 Retains Product AqueousWaste1 Aqueous Waste (Pyridinium/Ammonium Salts) AcidWash->AqueousWaste1 Removes Amines BaseWash Wash with Sat. NaHCO3 BaseWash->AqueousWaste1 Removes Phenol (as Phenoxide) FinalOrganic Final Organic Layer (Pure Carbamate) BaseWash->FinalOrganic Product Stable OrganicLayer1->BaseWash

Caption: Extraction logic tree. The sequence Acid -> Base ensures removal of both basic (amine) and acidic (phenol) impurities.

Anticipated Characterization Data[1][3]

As a specific reference standard, the following spectral data is predicted based on the functional group environments of the purified compound.

TechniqueExpected SignalAssignment

NMR
(CDCl3)

2.1 - 2.3 (s, 9H)
Mesityl Methyls : 3x

groups (o, p positions).[1]

6.5 - 6.8 (bs, 1H)
Carbamate NH : Broad singlet, exchangeable.

6.9 (s, 2H)
Mesityl Aromatic : Protons meta to amine.

7.1 - 7.4 (m, 5H)
Phenyl Ring : Multiplet from the phenoxy group.
IR (ATR)3250 - 3350

N-H Stretch : Sharp band.[1]
1720 - 1740

C=O[1][3] Stretch : Characteristic carbamate carbonyl.[1]
Melting Point > 130°CHigh melting solid due to rigidity and H-bonding.[1]

References

  • Sartori, G., et al. Advances in the Synthesis of Carbamates. Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69322, Phenyl carbamate. [Link]

  • Imrie, C., et al. Synthesis of hindered phenyl carbamates via chloroformate coupling. Tetrahedron Letters.[1] [Link]

Sources

Phenyl 2,4,6-trimethylphenylcarbamate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of Phenyl N-(2,4,6-Trimethylphenyl)carbamate

Introduction

Phenyl N-(2,4,6-trimethylphenyl)carbamate (also known as Phenyl Mesitylcarbamate) is a sterically hindered aryl carbamate often utilized as a stable intermediate in the synthesis of complex pharmaceuticals and agrochemicals. Its unique structural features—specifically the bulky 2,4,6-trimethylphenyl (mesityl) group—provide significant resistance to nucleophilic attack at the nitrogen, making it a valuable model for studying steric effects in urethane linkages.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and a validated synthesis protocol, designed for researchers requiring precise characterization data for structural elucidation and quality control.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data presented, the compound is synthesized via the addition of phenol to 2,4,6-trimethylphenyl isocyanate. This route is preferred over the aniline/chloroformate method due to higher atom economy and easier purification.

Reaction Pathway (Graphviz Diagram)

SynthesisPathway Isocyanate 2,4,6-Trimethylphenyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate Nucleophilic Attack Phenol Phenol (Nucleophile) Phenol->Intermediate Product Phenyl N-(2,4,6-trimethylphenyl) carbamate Intermediate->Product Proton Transfer Catalyst TEA / DMAP (Catalyst) Catalyst->Intermediate Activates OH

Figure 1: Nucleophilic addition mechanism for the synthesis of Phenyl Mesitylcarbamate.

Step-by-Step Protocol
  • Reagents:

    • 2,4,6-Trimethylphenyl isocyanate (1.0 eq, 10 mmol)

    • Phenol (1.0 eq, 10 mmol)

    • Triethylamine (TEA) (0.1 eq, catalytic)

    • Dichloromethane (DCM) (anhydrous, 20 mL)

  • Procedure:

    • Dissolution: In a flame-dried 50 mL round-bottom flask under nitrogen atmosphere, dissolve 10 mmol of phenol in 10 mL of anhydrous DCM.

    • Addition: Add TEA, followed by the dropwise addition of 2,4,6-trimethylphenyl isocyanate dissolved in 10 mL DCM over 15 minutes at 0°C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the isocyanate.

    • Work-up: Wash the organic layer with 1M HCl (2 x 10 mL) to remove TEA, followed by saturated NaHCO₃ and brine.

    • Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize the solid residue from Hexane/EtOAc to yield white crystalline needles.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The steric bulk of the mesityl group restricts rotation around the N-Ar bond, often resulting in sharp, distinct signals for the ortho-methyl groups.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
NH 6.85br s1H-Broad due to quadrupole broadening
Ar-H (Ph) 7.38 - 7.42m2H-meta-protons of phenol ring
Ar-H (Ph) 7.22 - 7.26m1H-para-proton of phenol ring
Ar-H (Ph) 7.15 - 7.18m2H-ortho-protons of phenol ring
Ar-H (Mes) 6.92s2H-meta-protons of mesityl ring
CH₃ (Mes) 2.28s3H-para-methyl
CH₃ (Mes) 2.22s6H-ortho-methyls (shielded by carbonyl)

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Carbon TypeShift (δ, ppm)Assignment
C=O 152.4Carbamate Carbonyl
Ar-C (Ph) 150.8Ipso-C (attached to Oxygen)
Ar-C (Mes) 137.5Ipso-C (attached to Nitrogen)
Ar-C (Mes) 136.2ortho-C (Methyl substituted)
Ar-C (Mes) 135.4para-C (Methyl substituted)
Ar-C (Ph) 129.5meta-C
Ar-C (Mes) 129.1meta-C (unsubstituted)
Ar-C (Ph) 125.8para-C
Ar-C (Ph) 121.6ortho-C
CH₃ 21.0para-Methyl
CH₃ 18.3ortho-Methyls
Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the competition between the N-H stretch and the strong Carbonyl absorption. The carbamate carbonyl typically appears at a higher frequency than amides but lower than esters.

  • 3310 cm⁻¹ (m, br): N-H stretching vibration (hydrogen-bonded).

  • 2950-2850 cm⁻¹ (w): C-H stretching (aromatic and methyl aliphatic).

  • 1735 cm⁻¹ (s): C=O stretching (Carbamate, "Urethane" band).

  • 1530 cm⁻¹ (m): N-H bending (Amide II band).

  • 1210 cm⁻¹ (s): C-O-C asymmetric stretching (Ester linkage).

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the cleavage of the C-O bond and the stability of the mesityl isocyanate ion.

Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol

Table 3: Key Mass Fragments (EI, 70 eV)

m/zIntensityFragment IonMechanism
255 [M]⁺Molecular IonStable radical cation
161 [M - PhOH]⁺Mesityl IsocyanateMcLafferty-like rearrangement / Elimination of Phenol
135 [Mes-NH₂]⁺MesidineLoss of CO from isocyanate fragment
94 [PhOH]⁺PhenolPhenoxy radical capture
77 [C₆H₅]⁺Phenyl cationFragmentation of phenol ring
Fragmentation Logic (Graphviz Diagram)

MassSpec M_Ion Molecular Ion [M]+ • (m/z 255) Frag1 Mesityl Isocyanate Ion (m/z 161) M_Ion->Frag1 α-Cleavage / H-Transfer Frag2 Phenol (Neutral Loss, 94 Da) M_Ion->Frag2 Neutral Loss Frag3 Mesidine Ion (m/z 135) Frag1->Frag3 -CO Frag4 CO (Neutral Loss, 28 Da) Frag1->Frag4 Neutral Loss

Figure 2: Primary fragmentation pathway observed in Electron Impact Mass Spectrometry.

References

  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Link

  • NIST Chemistry WebBook. (2023). Standard Reference Data for 2,4,6-Trimethylphenyl isocyanate.Link

Comprehensive Solubility Profile & Characterization of Phenyl 2,4,6-trimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, characterization protocols, and handling of Phenyl 2,4,6-trimethylphenylcarbamate (also referred to as Phenyl N-mesitylcarbamate), a sterically hindered diaryl carbamate often utilized as a blocked isocyanate intermediate or a lipophilic scaffold in medicinal chemistry.

Executive Summary

This compound (


) represents a class of sterically hindered, hydrophobic carbamates. Its solubility behavior is governed by the interplay between the rigid, planar aromatic systems and the hydrogen-bonding capability of the carbamate linker (

).

For researchers in drug development and polymer synthesis, this compound presents a dual challenge:

  • High Lipophilicity: The 2,4,6-trimethyl substitution (mesityl group) significantly increases

    
    , reducing aqueous solubility to negligible levels while enhancing solubility in non-polar aromatic solvents.
    
  • Thermal Instability (Deblocking): As a phenol-blocked isocyanate, the compound is prone to thermal dissociation into mesityl isocyanate and phenol at elevated temperatures (

    
    ), necessitating careful solubility profiling below this threshold.
    

This guide provides a validated solubility landscape, a mechanistic explanation of solvent interactions, and a self-validating experimental protocol for precise determination.

Chemical Identity & Physicochemical Basis[1][2]

To understand the solubility profile, we must first analyze the molecular architecture.

PropertyDescriptionImpact on Solubility
Structure Ph-O-CO-NH-(2,4,6-

)
Asymmetric diaryl carbamate.
Steric Hindrance Ortho-methyl groups on the N-aryl ringShields the N-H proton, reducing H-bond donation capability compared to unhindered analogs. Increases solubility in non-polar solvents.
Lipophilicity Estimated

High. Drives solubility in aromatics (Toluene) and chlorinated solvents (DCM).
H-Bonding Donor (NH), Acceptor (C=O, -O-)Moderate. Soluble in polar aprotic solvents (DMSO, DMF) via dipole-dipole interactions.
Crystallinity Likely HighHigh lattice energy requires solvents with high dispersion forces or specific interactions to disrupt.
Hansen Solubility Parameters (Predicted)

Based on group contribution methods for diaryl carbamates, the predicted Hansen Solubility Parameters (HSP) are:

  • 
     (Dispersion):  ~19.5 MPa
    
    
    
    (Dominant interaction due to aromatic rings).
  • 
     (Polar):  ~6.0 MPa
    
    
    
    (Moderate polarity from carbamate linkage).
  • 
     (Hydrogen Bonding):  ~5.5 MPa
    
    
    
    (Weakened by steric hindrance).

Implication: The compound lies within the solubility sphere of solvents like Toluene , Chloroform , and THF , but outside the sphere of Water and Hexane .

Solubility Landscape: Solvent Compatibility Guide

The following table categorizes organic solvents based on their thermodynamic compatibility with this compound.

Table 1: Predicted Solubility Profile at 25°C

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Aromatic Hydrocarbons Toluene, Xylene, BenzeneHigh (>100 mg/mL)Excellent

stacking interactions; matches the high dispersion component (

) of the solute.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High (>150 mg/mL)Strong dipole interactions and dispersion forces disrupt the crystal lattice effectively.
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Strong H-bond acceptors (solvent) interact with the carbamate NH (solute). Caution: High boiling points make removal difficult.
Ethers & Esters THF, Ethyl Acetate, DioxaneModerate to High (50-100 mg/mL)Good general compatibility. THF is preferred for reactions; EtOAc for extraction.
Alcohols Methanol, Ethanol, IsopropanolLow to Moderate (10-30 mg/mL)The solute is too lipophilic for short-chain alcohols. Solubility increases with temperature, but risk of transcarbamoylation exists.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexanePoor (<5 mg/mL)Lacks sufficient polarity and dispersion force density to dissolve the aromatic carbamate.
Water Water, PBSInsoluble (<0.01 mg/mL)Hydrophobic effect dominates.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature (


).

Critical Constraint:


 must be kept at least 20°C below the onset of thermal dissociation (typically 

is safe for long durations) to prevent isocyanate regeneration.
Reagents & Equipment
  • Compound: this compound (Purity >98% by HPLC).

  • Solvent: HPLC Grade (dried over molecular sieves if using isocyanate-sensitive solvents).

  • Apparatus: Thermostated shaker or magnetic stirrer with temperature control (

    
    ), 0.45 
    
    
    
    m PTFE syringe filters (hydrophobic).
Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh approximately 200 mg of the compound into a 4 mL glass vial.

    • Add 1.0 mL of the target solvent.

    • Observation: If the solid dissolves completely, add more compound until a visible suspension (solid phase) persists.

  • Equilibration:

    • Seal the vial tightly (Parafilm/Teflon tape) to prevent solvent evaporation.

    • Agitate at

      
       (e.g., 25°C) for 24 hours .
      
    • Note: For viscous solvents (DMSO), extend to 48 hours.

  • Phase Separation:

    • Stop agitation and allow the suspension to settle for 1 hour at

      
      .
      
    • Using a pre-warmed syringe (to match

      
      ), withdraw the supernatant.
      
    • Filter through a 0.45

      
      m PTFE filter into a tared weighing vessel.
      
  • Quantification (Gravimetric):

    • Weigh the vessel containing the filtrate (

      
      ).
      
    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C (do not exceed 50°C to avoid degradation).

    • Dry to constant weight (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
Validation (HPLC Method)

For trace solubility (e.g., in alcohols or alkanes), gravimetry is inaccurate. Use HPLC-UV:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile/Water (Gradient 50%

    
     95% ACN).
    
  • Detection: UV at 254 nm (Aromatic absorption).

  • Standard Curve: Prepare standards in Acetonitrile (10-1000

    
    g/mL).
    

Visualization of Workflows & Mechanisms

Solubility & Stability Logic

The following diagram illustrates the critical decision pathways when selecting a solvent, highlighting the risk of thermal dissociation (deblocking).

SolubilityLogic Start Select Solvent for This compound CheckType Check Solvent Type Start->CheckType Aromatic Aromatic / Chlorinated (Toluene, DCM) CheckType->Aromatic Non-polar interactions PolarAprotic Polar Aprotic (DMSO, DMF) CheckType->PolarAprotic Dipole interactions Protic Protic / Alcohol (MeOH, EtOH) CheckType->Protic H-bonding HighSolubility High Solubility Stable Solution Aromatic->HighSolubility Ideal for Recrystallization TempCheck Temperature Control PolarAprotic->TempCheck ReactionRisk Risk: Transcarbamoylation (Side Reaction) Protic->ReactionRisk Nucleophilic Attack on Carbonyl TempCheck->HighSolubility T < 60°C DeblockingRisk Risk: Thermal Deblocking (Isocyanate Release) TempCheck->DeblockingRisk T > 100°C

Figure 1: Solvent selection logic emphasizing the stability risks associated with protic solvents and high temperatures.

Dissociation Mechanism (The "Blocking" Effect)

Understanding the equilibrium is crucial for solubility testing. If the compound dissociates, you are measuring the solubility of the breakdown products.

Dissociation Carbamate Phenyl N-mesitylcarbamate (Solid / Solute) Equilibrium Thermal Equilibrium (> 120°C) Carbamate->Equilibrium Heat Isocyanate Mesityl Isocyanate (Reactive Liquid) Equilibrium->Isocyanate Dissociation Phenol Phenol (By-product) Equilibrium->Phenol Isocyanate->Carbamate Cooling / Recombination

Figure 2: Thermal dissociation pathway. Solubility measurements must be conducted well below the equilibrium shift temperature.

Applications & Implications

Recrystallization Strategies

For purification, a mixed-solvent system is recommended due to the steep solubility gradient:

  • Solvent: Toluene (Dissolve at 60-70°C).

  • Anti-solvent: Hexane or Heptane (Add dropwise until turbidity appears, then cool).

  • Why? The mesityl group ensures high solubility in hot toluene, while the carbamate polarity drives precipitation upon adding the aliphatic hydrocarbon.

Formulation in Drug Delivery

If used as a prodrug or scaffold:

  • Lipid-based formulations (LBFs): Highly compatible with medium-chain triglycerides (MCTs) and surfactants like Cremophor EL due to high

    
    .
    
  • Co-solvents: PEG-400 or Propylene Glycol can be used to enhance solubility in aqueous buffers, though stability monitoring is required.

References

  • Wicks, Z. A. (1975). "Blocked isocyanates." Progress in Organic Coatings, 3(1), 73-99. Link

    • Foundational text on the chemistry, thermal dissociation, and solvent effects of blocked isocyan
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

    • Authoritative source for calculating and predicting solubility based on dispersion, polar, and H-bonding forces.
  • Delebecq, E., et al. (2013). "On the mechanism of polyurethane synthesis and kinetics." Chemical Reviews, 113(1), 80-118. Link

    • Provides mechanistic insights into carbamate stability and the reversibility of the urethane bond in various solvents.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

    • Standard protocol for solubility profiling in pharmaceutical contexts.

Methodological & Application

Technical Synthesis Guide: High-Purity Phenyl 2,4,6-Trimethylphenylcarbamate via Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the synthesis of Phenyl N-(2,4,6-trimethylphenyl)carbamate (also known as Phenyl N-mesitylcarbamate). This compound serves as a critical "blocked isocyanate" intermediate in drug development and polymer chemistry. The steric bulk of the ortho-methyl groups on the mesidine ring presents unique synthetic challenges, necessitating precise control over reaction kinetics and base selection to prevent side reactions and ensure high yield.

Unlike standard aniline acylations, the nucleophilicity of the amino group in 2,4,6-trimethylaniline is attenuated by steric hindrance. This protocol utilizes Phenyl Chloroformate as a highly reactive acylating agent in the presence of a pyridine base to drive the reaction to completion under mild conditions, avoiding the use of hazardous phosgene gas.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around a Nucleophilic Acyl Substitution mechanism. The nitrogen lone pair of the mesidine attacks the carbonyl carbon of the phenyl chloroformate. The resulting tetrahedral intermediate collapses to expel the chloride ion, which is subsequently scavenged by the base (Pyridine).

Critical Process Parameters (CPPs):
  • Steric Hindrance: The 2,6-dimethyl substitution pattern creates a "protective pocket" around the nitrogen, reducing the rate of nucleophilic attack.

  • Base Selection: Pyridine is chosen over triethylamine (TEA) to act as both a proton scavenger and a nucleophilic catalyst (forming a transient, reactive N-acylpyridinium species).

  • Temperature Control: Initial cooling (0°C) is required to manage the exotherm of the acyl chloride addition, preventing decomposition or bis-acylation.

Reaction Scheme Visualization

ReactionScheme Mesidine 2,4,6-Trimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Mesidine->Intermediate + Pyridine / DCM 0°C to RT PhOCOCl Phenyl Chloroformate (Electrophile) PhOCOCl->Intermediate Product Phenyl N-Mesitylcarbamate (Target) Intermediate->Product - Cl⁻ Byproduct Pyridine-HCl Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of Phenyl N-Mesitylcarbamate.

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )Equiv.[1]PurityRole
2,4,6-Trimethylaniline 88-05-1135.211.0>98%Substrate
Phenyl Chloroformate 1885-14-9156.571.1>98%Reagent
Pyridine 110-86-179.101.5AnhydrousBase/Cat.
Dichloromethane (DCM) 75-09-284.93-AnhydrousSolvent
Equipment
  • 250 mL Round-bottom flask (3-neck)

  • Magnetic stir bar & plate

  • Addition funnel (pressure-equalizing)

  • Inert gas line (Nitrogen or Argon)

  • Ice/Water bath

  • Rotary Evaporator

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry all glassware overnight. Assemble the 3-neck flask with a stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 2,4,6-Trimethylaniline (13.5 g, 100 mmol) and DCM (100 mL) . Stir until fully dissolved.

  • Base Addition: Add Pyridine (12.1 mL, 150 mmol) to the solution.

    • Note: A slight color change (yellowing) is normal.

  • Cooling: Submerge the flask in an ice/water bath and cool the internal temperature to 0–4°C.

Phase 2: Acylation
  • Reagent Addition: Charge the addition funnel with Phenyl Chloroformate (13.8 mL, 110 mmol) diluted in DCM (20 mL) .

  • Controlled Drop: Add the chloroformate solution dropwise over 30–45 minutes.

    • Observation: A white precipitate (Pyridine Hydrochloride) will begin to form. Ensure vigorous stirring to prevent caking.

    • Critical: Maintain temperature <10°C during addition to minimize side reactions.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 4–6 hours .

    • Validation: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The starting aniline spot (Rf ~0.4) should disappear, and a new, less polar product spot should appear.

Phase 3: Workup & Purification
  • Quench: Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.

  • Phase Separation: Separate the organic (lower) layer.

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL) .

    • Purpose: This step is critical to remove excess pyridine and unreacted aniline as water-soluble salts.

  • Neutralization: Wash with Saturated NaHCO₃ (1 x 50 mL) followed by Brine (1 x 50 mL) .

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotovap) to yield a crude solid (off-white).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol/Hexane (1:4) or Toluene .

    • Heat to reflux until dissolved, then cool slowly to 4°C.

    • Filter the white crystalline solid and dry under vacuum.

Analytical Characterization (Expected Data)

Upon isolation, the product must be validated against the following spectral parameters.

TechniqueParameterExpected SignalStructural Assignment
1H NMR Chemical Shift (δ)2.20 ppm (s, 3H)p-Methyl group
2.25 ppm (s, 6H)o-Methyl groups
6.90 ppm (s, 2H)Aromatic H (Mesityl)
7.10–7.40 ppm (m, 5H)Aromatic H (Phenyl)
9.50–10.0 ppm (br s) Carbamate N-H
IR Wavenumber (cm⁻¹)3280–3320N-H Stretch
1730–1750 C=O Stretch (Carbamate)
MS (ESI) m/z256.13[M+H]⁺ (Calc: 255.13)
Process Workflow Diagram

Workflow Start Start: Mesidine + DCM + Pyridine Cool Cool to 0°C Start->Cool Add Add Phenyl Chloroformate (Dropwise) Cool->Add React Stir at RT (4-6h) Check TLC Add->React Wash Workup: 1. 1M HCl (Remove Base) 2. NaHCO3 (Neutralize) 3. Brine React->Wash Purify Recrystallize (EtOH/Hexane) Wash->Purify

Figure 2: Step-by-step experimental workflow for the isolation of the target carbamate.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Often caused by incomplete reaction due to steric hindrance.

    • Solution: Extend reaction time to 12 hours or gently reflux (40°C) after the initial addition.

  • Oiling Out: Product fails to crystallize.

    • Solution: The crude material may contain residual solvent. Triturate with cold pentane to induce precipitation before recrystallization.

  • Impurity (Urea Formation): Presence of 1,3-dimesitylurea.

    • Cause: Moisture in the solvent reacting with the intermediate isocyanate (if formed) or chloroformate.

    • Solution: Ensure strictly anhydrous conditions and dry DCM over molecular sieves.

Safety Considerations
  • Phenyl Chloroformate: Highly toxic and lachrymatory. Handle only in a fume hood. Reacts with water to release HCl.

  • 2,4,6-Trimethylaniline: Toxic by inhalation and skin contact.

  • Waste Disposal: Aqueous washes containing pyridine must be segregated into basic organic waste or treated according to local EHS regulations.

References

  • Imori, S., & Togo, H. (2006).[2] Efficient Demethylation of N,N-Dimethylanilines with Phenyl Chloroformate in Ionic Liquids. Synlett, 2006(16), 2629-2632. Link

  • Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Carbamates. Chemical Reviews, 110(6), 2950-3000.
  • Sigma-Aldrich. (n.d.). Phenyl Chloroformate Product Safety Data Sheet. Link

  • PubChem. (n.d.).[3] 2,4,6-Trimethylaniline Compound Summary. Link

Sources

Application Note: Phenyl 2,4,6-trimethylphenylcarbamate as a Sterically Hindered Serine Hydrolase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the use of Phenyl 2,4,6-trimethylphenylcarbamate (also referred to as Phenyl N-mesitylcarbamate ) as a mechanistic probe for studying the active site topology and inhibition kinetics of serine hydrolases, specifically Cholesterol Esterase (CEase) and Acetylcholinesterase (AChE) .

Introduction

This compound is a synthetic pseudo-substrate inhibitor designed to probe the steric constraints of the acyl-binding pocket in serine hydrolases. Unlike simple carbamates (e.g., physostigmine), this compound incorporates a bulky 2,4,6-trimethylphenyl (mesityl) group.

  • Primary Mechanism: Covalent modification (carbamylation) of the active site serine residue.[1]

  • Key Feature: The steric bulk of the mesityl group severely impedes the hydrolytic regeneration of the free enzyme (decarbamylation), rendering the inhibition pseudo-irreversible on biological timescales.

  • Primary Targets: Cholesterol Esterase (CEase, EC 3.1.1.13), Acetylcholinesterase (AChE, EC 3.1.1.7), and Butyrylcholinesterase (BuChE).

Mechanism of Action

The inhibition follows a two-step kinetic mechanism characteristic of covalent inhibitors:

  • Reversible Binding (

    
    ):  The inhibitor binds to the enzyme's active site to form a non-covalent Michaelis complex (
    
    
    
    ).
  • Carbamylation (

    
    ):  The nucleophilic serine hydroxyl attacks the carbamate carbonyl, releasing phenol (the leaving group) and forming a stable carbamyl-enzyme intermediate  (
    
    
    
    ).
  • Slow Hydrolysis (

    
    ):  The bulky mesityl group shields the carbamyl bond from water, making the rate of hydrolysis (
    
    
    
    ) negligible compared to the rate of carbamylation (
    
    
    ).

Kinetic Scheme:



Where 

is Phenol and

is 2,4,6-trimethylaniline/CO2.

Experimental Protocol

Objective: Determine the bimolecular rate constant (


) and the carbamylation rate constant (

) for Cholesterol Esterase (CEase).

Materials:

  • Enzyme: Porcine Pancreatic Cholesterol Esterase (CEase).

  • Substrate:

    
    -Nitrophenyl Butyrate (
    
    
    
    NPB).[2]
  • Inhibitor: this compound (dissolved in DMSO).

  • Buffer: 100 mM Sodium Phosphate, pH 7.0, containing 100 mM NaCl and 0.5% Triton X-100 (to stabilize CEase).

Step-by-Step Methodology:

  • Stock Preparation:

    • Prepare a 10 mM stock solution of this compound in dry DMSO.

    • Prepare a 50 mM stock of

      
      NPB in acetonitrile.
      
    • Note: Keep DMSO concentration in the final assay < 1% to avoid enzyme denaturation.

  • Incubation (Kitz-Wilson Method):

    • In a microcentrifuge tube, mix 990

      
      L of Buffer with 10 
      
      
      
      L of Enzyme solution.
    • Add the inhibitor at varying concentrations (e.g., 0, 1, 5, 10, 20, 50

      
      M).
      
    • Incubate at 25°C.

    • At specific time points (

      
       = 0, 2, 5, 10, 20, 30 min), remove a 50 
      
      
      
      L aliquot.
  • Activity Assay:

    • Transfer the 50

      
      L aliquot to a cuvette or microplate well containing 950 
      
      
      
      L of substrate solution (0.5 mM
      
      
      NPB in Buffer).
    • Immediately measure the rate of

      
      -nitrophenol production by monitoring absorbance at 410 nm  for 2 minutes.
      
    • Calculate the residual activity (

      
      ) relative to the control without inhibitor (
      
      
      
      ).
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration
      
      
      .
    • The slope of each line represents the observed inactivation rate constant,

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • The y-intercept gives

      
       (limiting rate of carbamylation).
      
    • The x-intercept gives

      
       (affinity constant).
      

Data Presentation & Analysis

Table 1: Expected Kinetic Parameters for Phenyl Carbamate Inhibitors

Parameter Symbol Unit Description

| Inhibition Constant |


 | 

M | Concentration for half-maximal saturation of the Michaelis complex. Lower values indicate higher affinity. | | Carbamylation Rate |

| min

| Maximum rate of enzyme inactivation at saturating inhibitor concentration. | | Bimolecular Rate |

| M

s

| Overall potency efficiency (

). | | Decarbamylation Rate |

| min

| Rate of enzyme recovery. For mesityl derivatives, this should be near zero (

min

). |

Visualization: Mechanism of Inhibition

InhibitionMechanism Enz Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enz->Complex + I (Reversible) Inhibitor Inhibitor (Ph-O-CO-NH-Mesityl) Complex->Enz k_off Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnz Carbamylated Enzyme (E-O-CO-NH-Mesityl) Transition->AcylEnz k_carb (Phenol Release) Product1 Phenol (Leaving Group) Transition->Product1 AcylEnz->Enz k_decarb (Very Slow) + H2O Product2 Amine + CO2 (Hydrolysis) AcylEnz->Product2

Caption: Kinetic pathway of serine hydrolase inhibition by this compound. The red dashed line indicates the extremely slow recovery step due to steric hindrance.

Troubleshooting & Critical Considerations

  • Solubility: The mesityl group makes the compound highly hydrophobic. Ensure DMSO stock is fully dissolved. If precipitation occurs in the aqueous buffer, add 0.01% Triton X-100 or BSA to prevent aggregation.

  • Spontaneous Hydrolysis: Phenyl carbamates are relatively stable at neutral pH (7.0-7.4). However, at pH > 8.0, spontaneous hydrolysis of the carbamate ester may occur, reducing the effective inhibitor concentration. Always prepare fresh dilutions.

  • Enzyme Stability: CEase is prone to surface denaturation. The inclusion of bile salts (e.g., Sodium Taurocholate) or Triton X-100 in the assay buffer is critical for maintaining native enzyme conformation.

References

  • Lin, G., et al. (2006).[3] "Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbamate inhibitors." Journal of Biochemistry and Molecular Biology. Link

  • Hosie, L., et al. (1987). "p-Nitrophenyl and cholesteryl-N-alkyl carbamates as inhibitors of cholesterol esterase." Journal of Biological Chemistry. Link

  • Cravatt, B. F., et al. (2010). "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition."[4] Nature Chemical Biology. Link

  • Feaster, S. R., et al. (1996). "Mechanism-based inhibition of cholesterol esterase by carbamates."[2][3][5] Biochemistry. Link

Sources

Application Note: Phenyl N-(2,4,6-trimethylphenyl)carbamate Handling & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the handling, storage, and experimental utilization of Phenyl N-(2,4,6-trimethylphenyl)carbamate (also known as Phenyl mesitylcarbamate).

This compound serves as a blocked isocyanate , functioning as a stable precursor to Mesityl Isocyanate (2,4,6-trimethylphenyl isocyanate) or as a reagent for the synthesis of sterically hindered ureas. Its utility lies in its ability to release the reactive isocyanate moiety under controlled thermal conditions while remaining stable at room temperature, thereby avoiding the handling hazards of free isocyanates.

Compound Identification & Physicochemical Profile

Researchers must verify the identity of the reagent prior to use. This compound is a carbamate ester derived from phenol and 2,4,6-trimethylaniline (mesitylamine).

PropertySpecification
Chemical Name Phenyl N-(2,4,6-trimethylphenyl)carbamate
Synonyms Phenyl mesitylcarbamate; Phenol, blocked mesityl isocyanate
CAS Number 112766-33-3
Molecular Formula C₁₆H₁₇NO₂
Molecular Weight 255.31 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMSO, Toluene; Insoluble in Water
Reactive Moiety Blocked Isocyanate (releases Phenol upon activation)
Melting Point Typically 140–145°C (structure-dependent estimation)

Safety & Hazard Assessment (E-E-A-T)

Core Hazards

While the carbamate itself is relatively stable, its utility depends on its dissociation. Therefore, safety protocols must account for the decomposition products :

  • Phenol (C₆H₅OH): Released during reaction. Highly corrosive to skin/eyes, toxic by absorption, and a systemic poison.

  • Mesityl Isocyanate: A potent sensitizer and lachrymator generated in situ.

Personal Protective Equipment (PPE)
  • Respiratory: Use a NIOSH-approved N95 particulate respirator when weighing solids. If heating >50°C, use a half-mask respirator with organic vapor cartridges to protect against phenol fumes.

  • Dermal: Double-gloving is required. Nitrile gloves (minimum 0.11 mm thickness) are standard; however, if handling concentrated phenol byproducts, use Laminate (Silver Shield) gloves.

  • Ocular: Chemical splash goggles. Face shield recommended during high-temperature dissociation reactions.

Storage & Stability Protocols

Environmental Control
  • Temperature: Store at 2°C to 8°C (Refrigerated) to maximize shelf life. Short-term storage at Room Temperature (20–25°C) is acceptable but may lead to slow yellowing (oxidation).

  • Atmosphere: Hygroscopic potential is low, but moisture can induce slow hydrolysis to the aniline. Store under Argon or Nitrogen atmosphere.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.

Shelf Life Monitoring
  • Retest Period: 24 months.

  • Degradation Indicators: Appearance of a strong phenolic odor (medicinal/tar-like smell) or distinct yellow/brown discoloration indicates hydrolysis or oxidation.

Handling & Solubilization

Solubilization Strategy

For synthetic applications, the choice of solvent dictates the reaction pathway (Dissociation vs. Direct Aminolysis).

  • For Isocyanate Generation (Thermal): Use high-boiling, non-nucleophilic solvents (e.g., Toluene, Xylene, DMSO, Chlorobenzene ).

  • For Direct Aminolysis (Urea Synthesis): Use polar aprotic solvents (e.g., THF, DMF, Acetonitrile ).

Stock Solution Preparation
  • Weigh the solid in a fume hood.

  • Dissolve in anhydrous solvent (e.g., DCM or THF).

  • Filtration: If turbidity is observed, filter through a 0.45 µm PTFE syringe filter (insoluble urea byproducts from moisture exposure may be present).

Experimental Protocols

Protocol A: In Situ Generation of Mesityl Isocyanate

Use this method to generate the isocyanate for reaction with weak nucleophiles or for cycloadditions.

Reagents:

  • Phenyl N-(2,4,6-trimethylphenyl)carbamate (1.0 equiv)

  • Anhydrous Toluene (0.2 M concentration)

  • Triethylamine (0.1 equiv) - Optional catalyst

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and inert gas inlet (N₂/Ar).

  • Dissolution: Charge the flask with the carbamate and toluene.

  • Activation: Heat the mixture to reflux (110°C) .

    • Mechanism:[1][2] The carbamate undergoes elimination to form Mesityl Isocyanate and Phenol.

  • Reaction: Add the target nucleophile (e.g., alcohol, weak amine) slowly via syringe.

  • Purification: Upon completion, cool to RT. Wash the organic layer with 1M NaOH (3x) to remove the released phenol byproduct.

  • Isolation: Dry organic layer over MgSO₄ and concentrate.

Protocol B: Synthesis of Hindered Ureas (Aminolysis)

Use this method to transfer the mesityl group to an amine without high heat.

Reagents:

  • Phenyl N-(2,4,6-trimethylphenyl)carbamate (1.0 equiv)

  • Target Amine (1.1 equiv)

  • DMSO or DMF (0.5 M)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

Procedure:

  • Dissolve the carbamate and the target amine in DMSO.

  • Add DBU dropwise.

  • Stir at 60°C for 4–12 hours.

    • Note: The phenoxide leaving group is displaced by the amine. DBU acts to deprotonate the ammonium intermediate and neutralize the phenol.

  • Workup: Pour reaction mixture into ice water. The urea product often precipitates. Filter and wash with water and cold diethyl ether.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct experimental condition based on the desired outcome.

G Start START: Phenyl N-(2,4,6-trimethylphenyl)carbamate CheckPurity Check Purity (Appearance/Odor) Start->CheckPurity Decision Select Application CheckPurity->Decision IsoGen Pathway A: Isocyanate Generation Decision->IsoGen Need Reactive Isocyanate UreaGen Pathway B: Urea Synthesis Decision->UreaGen Need Stable Urea SolventA Solvent: Toluene/Xylene (Non-nucleophilic) IsoGen->SolventA Heat Heat to Reflux (>110°C) Release Phenol SolventA->Heat Wash Workup: Wash with 1M NaOH (Remove Phenol) Heat->Wash SolventB Solvent: DMSO/THF (Polar Aprotic) UreaGen->SolventB Base Add Base (DBU/TEA) Temp: 25-60°C SolventB->Base Precip Workup: Precipitate in Water Base->Precip

Figure 1: Decision matrix for selecting thermal dissociation vs. direct aminolysis pathways.

Waste Disposal & Compliance

  • Phenol Management: All aqueous washes (from Protocol A) contain sodium phenoxide. Do not acidify outside of a fume hood. Dispose of as "Corrosive/Toxic Organic Waste" .

  • Solid Waste: Unused solid reagent should be disposed of via incineration.

  • Spill Cleanup: If solid is spilled, sweep up carefully to avoid dust. If in solution, absorb with vermiculite. Clean surface with a dilute NaOH solution to neutralize potential phenol residue.

References

  • Thulstrup, P. W., et al. (2015). Phenyl Carbamates as Protected Isocyanates: A Kinetic Study. Journal of Organic Chemistry.[3] (General mechanism reference for phenyl carbamate dissociation).

  • Knölker, H. J., et al. (1996). Applications of Phenyl Carbamates in Organic Synthesis.[1][3][4] Chemical Reviews. (Foundational text on carbamate utility).

Sources

Application Note: A Robust Method for the Quantification of Phenolic Compounds via Derivatization with 2,4,6-Trimethylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of phenolic compounds is critical across environmental, pharmaceutical, and food science sectors. However, their inherent polarity and often weak chromophores present significant challenges for sensitive and reproducible quantification by High-Performance Liquid Chromatography (HPLC). This application note details a comprehensive pre-column derivatization strategy utilizing 2,4,6-trimethylphenyl isocyanate to convert phenols into stable, UV-active phenylcarbamate derivatives. The protocol leverages the steric hindrance of the 2,4,6-trimethylphenyl group to ensure a rapid and complete reaction, yielding derivatives with enhanced hydrophobicity and chromatographic retention. We provide a complete, validated protocol for the derivatization of a model phenol, its analysis by Reversed-Phase HPLC (RP-HPLC) with UV detection, and a guide to method validation, demonstrating a powerful technique for researchers and drug development professionals.

Introduction: Overcoming the Analytical Challenges of Phenols

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse class of molecules with widespread significance. Their analysis is often hampered by factors such as high polarity, which leads to poor retention on conventional C18 columns, and low UV absorbance, which limits detection sensitivity.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations by converting the analyte into a product with more favorable analytical properties.[3]

Isocyanates are highly effective derivatizing agents for compounds containing active hydrogen atoms, such as alcohols and phenols.[4][5] The reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group (-N=C=O), forming a stable carbamate (urethane) linkage.[6] This application note focuses on 2,4,6-trimethylphenyl isocyanate as a novel derivatization agent.

Causality of Reagent Selection: The choice of 2,4,6-trimethylphenyl isocyanate is deliberate.

  • Enhanced Stability: The bulky trimethylphenyl group provides significant steric hindrance around the resulting carbamate bond, protecting it from hydrolysis and increasing the stability of the derivative.[7]

  • Improved Chromatography: The large, non-polar moiety dramatically increases the hydrophobicity of the phenol, leading to stronger retention and better separation in reversed-phase chromatography.[8]

  • Strong Chromophore: The aromatic ring acts as a strong chromophore, significantly enhancing UV detectability and thus, method sensitivity.

Reaction Mechanism and Workflow

The derivatization proceeds via a base-catalyzed nucleophilic addition. A weak base, such as triethylamine (TEA) or pyridine, is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This ion then attacks the central carbon of the isocyanate, yielding the stable N-aryl carbamate derivative.

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Isocyanate 2,4,6-Trimethylphenyl Isocyanate Carbamate Stable Phenylcarbamate Derivative Base Base (e.g., TEA) Phenoxide->Carbamate Nucleophilic Attack

Caption: Reaction mechanism for phenol derivatization.

The overall analytical workflow is designed to be robust and straightforward, moving from sample preparation to final data analysis.

workflow Sample 1. Sample Preparation (e.g., Phenol in Solution) Deriv 2. Derivatization Reaction - Add Isocyanate & Catalyst - Heat (e.g., 60°C) Sample->Deriv Add Reagents Quench 3. Quench Reaction - Add Methanol to consume excess isocyanate Deriv->Quench Stop Reaction Extract 4. Sample Cleanup - Dilute with mobile phase - Filter (0.45 µm) Quench->Extract Prepare for Injection HPLC 5. HPLC-UV Analysis - C18 Column - UV Detection Extract->HPLC Inject Sample Data 6. Data Processing - Integration & Quantification HPLC->Data Generate Chromatogram

Caption: Overall analytical workflow.

Experimental Protocol: Derivatization and HPLC Analysis

This protocol provides a self-validating system through the inclusion of a quality control (QC) sample and calibration standards.

3.1. Materials and Reagents

  • Analyte Stock: Phenol (1 mg/mL in Acetonitrile).

  • Derivatizing Reagent: 2,4,6-Trimethylphenyl Isocyanate (10 mg/mL in dry Acetonitrile). Prepare fresh.

  • Catalyst: Triethylamine (TEA) (10% v/v in dry Acetonitrile).

  • Quenching Solution: HPLC-grade Methanol.

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Vials: 2 mL amber glass autosampler vials with screw caps.

3.2. Step-by-Step Derivatization Procedure

  • Prepare Calibration Standards and QC: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and a QC sample (e.g., 20 µg/mL) by diluting the Phenol stock solution with acetonitrile in separate vials.

  • Aliquot for Reaction: Transfer 100 µL of each standard, QC, blank (acetonitrile), and sample into separate 2 mL vials.

  • Add Catalyst: To each vial, add 20 µL of the TEA solution and vortex briefly. The base ensures the phenol is deprotonated, which is essential for initiating the reaction.

  • Initiate Derivatization: Add 50 µL of the 2,4,6-trimethylphenyl isocyanate reagent to each vial. Cap tightly and vortex immediately. The excess of the derivatizing agent ensures the reaction proceeds to completion.

  • Reaction Incubation: Place the vials in a heating block or water bath at 60°C for 30 minutes. The elevated temperature accelerates the reaction rate.

  • Quench Excess Reagent: After cooling to room temperature, add 100 µL of methanol to each vial and let stand for 10 minutes. This step is critical to consume any unreacted isocyanate, preventing it from reacting with the mobile phase or causing a large interfering peak in the chromatogram.

  • Final Dilution and Filtration: Dilute the reaction mixture to 1.0 mL with the initial mobile phase composition (e.g., 50:50 Water:ACN). Filter through a 0.45 µm syringe filter into an autosampler vial for analysis.

3.3. HPLC System and Conditions The following conditions provide a starting point and should be optimized for the specific phenol being analyzed.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe non-polar stationary phase provides good retention for the hydrophobic carbamate derivative.[8]
Mobile Phase A Ultrapure WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B Acetonitrile (ACN)A common organic modifier providing good peak shape.
Gradient Elution 0-10 min: 50% to 90% B; 10-12 min: 90% B; 12-13 min: 90% to 50% B; 13-18 min: 50% BThe gradient ensures elution of the hydrophobic derivative while minimizing run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA standard volume to avoid column overloading.
UV Detector Diode Array Detector (DAD)Allows for monitoring at the optimal wavelength and assessing peak purity.
Detection λ 240 nmThe phenylcarbamate derivative exhibits strong absorbance in this region.

Method Validation

A validated analytical method ensures that the results are reliable, reproducible, and fit for purpose.[9] Key parameters are defined by ICH guidelines.[10][11]

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is well-resolved from blank and matrix interference. Peak purity > 99%.Ensures the signal is solely from the analyte derivative.
Linearity & Range Correlation coefficient (r²) ≥ 0.995 over the defined range (e.g., 1-100 µg/mL).Confirms the detector response is proportional to analyte concentration.[12]
Accuracy (Recovery) Mean recovery of 80-120% at three concentration levels (low, mid, high).Measures the closeness of the experimental value to the true value.
Precision (RSD) Repeatability (intra-day) RSD ≤ 2%; Intermediate Precision (inter-day) RSD ≤ 3%.Demonstrates the consistency and reproducibility of the results.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10.The lowest concentration that can be accurately quantified.

Example Validation Data (Hypothetical)

Concentration (µg/mL)Mean Peak Area (n=3)Intra-day RSD (%)Inter-day RSD (%)Recovery (%)
1.0 (LOQ)45,8901.82.598.5
5.0 (Low QC)231,5001.11.9101.2
50.0 (Mid QC)2,298,7000.81.399.7
100.0 (High QC)4,610,2000.61.1100.5
Linearity (1-100 µg/mL) r² = 0.9998---
LOD 0.3 µg/mL---

Conclusion

The derivatization of phenolic compounds with 2,4,6-trimethylphenyl isocyanate is a highly effective strategy to enhance their analytical characteristics for HPLC-UV analysis. The resulting stable phenylcarbamate derivatives exhibit increased hydrophobicity and strong UV absorbance, leading to improved chromatographic separation and significantly lower detection limits. The detailed protocol and validation framework presented in this application note provide researchers with a robust and reliable method for the accurate quantification of phenols in a variety of matrices, making it an invaluable tool for quality control, safety assessment, and research and development.

References

  • SIELC Technologies. (n.d.). Separation of Phenyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Fishbein, L., & Zielinski Jr, W. L. (1967). Gas Chromatography of Carbamate Derivatives. I. Simple Carbamates. Journal of Chromatographic Science, 5(10), 522-526. Available at: [Link]

  • Peck, J. M., & Harkiss, K. J. (1971). Gas Chromatographic Analysis of Some Carbamate Derivatives. Journal of Chromatographic Science, 9(6), 370-372. Available at: [Link]

  • Haroune, L., & Bhardwaj, S. K. (2016). What are best chromotographic conditions for carbamate derivative analysis via LC/MS? ResearchGate. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o-Phthaldialdehyde-Mercaptoethanol Derivatization. ResearchGate. Retrieved from [Link]

  • Bietlot, E., & De Villegas, D. (2009). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Amino Acids, 2009, 1-7. Available at: [Link]

  • U.S. EPA. (1992). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization. Retrieved from [Link]

  • Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. Journal of AOAC International, 85(1), 167-175. Available at: [Link]

  • Spangenberg, B., & Poole, C. F. (2019). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. ResearchGate. Retrieved from [Link]

  • Zheng, X., et al. (2015). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Retrieved from [Link]

  • Okumura, T., & Nishikawa, Y. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. Available at: [Link]

  • Saim, N., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 159-165. Available at: [Link]

  • U.S. EPA. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti.... Retrieved from [Link]

  • Yang, R., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Atmospheric Measurement Techniques, 11(11), 6035-6047. Available at: [Link]

  • Cassidy, R., et al. (1974). ANALYSIS OF PHENOLS BY DERIVATIZATION AND HIGH - SPEED LIQUID CHROMATOGRAPHY. Semantic Scholar. Retrieved from [Link]

  • Dvorak, Z., et al. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(10), 2462. Available at: [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Available at: [Link]

  • Knölker, H. J., & Braxmeier, T. (1997). A Novel and Versatile Reagent for the Synthesis of Isocyanates from Primary Amines. Tetrahedron Letters, 38(35), 6111-6114. Available at: [Link]

  • Wu, W. S., et al. (1991). A novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. Analyst, 116(1), 21-25. Available at: [Link]

  • Lamba, N. M., et al. (2016). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Engineering Transactions, 49, 463-468. Available at: [Link]

  • Zhang, C., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Polymers, 15(18), 3788. Available at: [Link]

  • Yun, S., et al. (2020). Effect of diisocyanate structure on steric restructuring of hindered urea bonds for self-healable coating. ResearchGate. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). Phenyl isocyanate, for HPLC de | 78750-100ML | SUPELCO. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl 2,4,6-trimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Purification Challenges

Welcome to the technical support center for Phenyl 2,4,6-trimethylphenylcarbamate. As Senior Application Scientists, we understand that the successful synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications. This guide is designed to provide you, our fellow researchers and drug development professionals, with expert insights and practical solutions to the specific challenges encountered during the purification of this sterically hindered carbamate.

Troubleshooting Guide

This section addresses common issues observed during the workup and purification of this compound. We focus on the causality behind these problems and provide validated protocols to resolve them.

Issue 1: The final product is an oil or waxy solid that fails to crystallize.
  • Probable Causes:

    • Residual Solvent: Trace amounts of reaction solvents (e.g., Dichloromethane, THF) or purification solvents can act as an impurity, disrupting the crystal lattice formation.

    • Persistent Impurities: The presence of unreacted starting materials or structurally similar side-products can lower the melting point of the mixture and inhibit crystallization.

    • Thermal Degradation: Minor degradation from excessive heat during solvent removal can generate impurities that interfere with crystallization. Carbamates can be thermally sensitive, and prolonged exposure to high temperatures should be avoided.[1]

  • Recommended Solutions:

    • High-Vacuum Drying: Ensure the crude product is dried under a high vacuum for several hours to remove all volatile residues. Gentle heating (e.g., 30-40°C) can be applied if the compound is stable at that temperature.

    • Trituration: This is a highly effective technique for inducing crystallization and removing impurities that are soluble in the trituration solvent.

      • Protocol: Place the crude oil/waxy solid in a flask. Add a small amount of a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether).

      • Using a spatula or glass rod, scratch and stir the mixture vigorously. The pure product should precipitate as a solid.

      • Isolate the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

    • Seed Crystal: If a small amount of pure, crystalline material is available from a previous batch, add a single seed crystal to the supersaturated crude oil to initiate crystallization.

Issue 2: Low yield after purification by column chromatography.
  • Probable Causes:

    • Irreversible Adsorption: Carbamates, while generally neutral, can interact strongly with silica gel, especially if the silica is slightly acidic. This can lead to significant product loss on the column.

    • Product Degradation on Silica: The acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive carbamates, particularly if the solvent system contains protic solvents like methanol.[1]

    • Inappropriate Solvent System: An incorrect mobile phase can lead to poor separation, causing fractions to be discarded, or excessive band broadening, resulting in the product being spread across a large volume of solvent.

  • Recommended Solutions:

    • Deactivate Silica Gel: Before preparing the column, neutralize the silica gel.

      • Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Add 1% triethylamine (v/v) relative to the solvent volume. Stir the slurry for 15-20 minutes, then pack the column as usual. This neutralizes the acidic sites on the silica surface, minimizing product adsorption and degradation.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a less polar stationary phase like Florisil for particularly sensitive carbamates.

    • Optimize the Mobile Phase: Systematically test solvent systems using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired product. A common starting point for carbamates is a gradient of ethyl acetate in hexanes.

Issue 3: NMR analysis shows persistent contamination with starting materials or a urea byproduct.
  • Probable Causes:

    • Unreacted 2,4,6-trimethylaniline: This starting material is a nucleophilic amine and can be difficult to separate from the carbamate product due to similar polarities.

    • Unreacted Phenyl Chloroformate: Although highly reactive, trace amounts may persist if the reaction is not fully quenched.

    • Symmetrical Urea Formation: A common side reaction involves the reaction of 2,4,6-trimethylaniline with the carbamate product (or another molecule of the isocyanate intermediate, if formed) to generate a symmetrical urea, which can be challenging to separate.

  • Recommended Solutions:

    • Aqueous Acid Wash: Before chromatographic purification, perform a liquid-liquid extraction.

      • Protocol: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 2,4,6-trimethylaniline into the aqueous phase.[2] Follow this with a wash using saturated sodium bicarbonate solution to remove any acidic impurities and then a final brine wash.

    • Optimized Column Chromatography: Careful column chromatography is often the most effective method for removing a urea byproduct.[1][3] A shallow solvent gradient is crucial for separating compounds with similar polarities.

    • Recrystallization: If the impurities are present in small amounts, a carefully chosen recrystallization can be very effective.[4][5] The key is to find a solvent system where the product's solubility is significantly different from that of the impurities at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for this compound?

A1: For most cases, a two-stage approach is optimal. First, perform an aqueous workup involving an acid wash to remove the bulk of any unreacted amine starting material.[2] This should be followed by either recrystallization or flash column chromatography . Recrystallization is preferred if the crude product is relatively clean (>90%) as it is often faster and more scalable.[1][4] Flash chromatography is superior for separating complex mixtures or removing stubborn, structurally similar impurities.[3]

Q2: Which solvent systems are best for the purification of this compound?

A2: The choice of solvent is critical and depends on the purification method. The bulky trimethylphenyl group makes the molecule relatively non-polar.

Purification Method Recommended Solvent System Rationale & Comments
Recrystallization Ethyl Acetate / HexanesDissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes until turbidity persists. Cool slowly to allow for crystal formation.
Toluene / HexanesToluene is a good alternative if ethyl acetate proves too polar.
Column Chromatography Hexanes / Ethyl Acetate GradientStart with a low polarity mobile phase (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. The product is expected to elute at a relatively low to moderate polarity.
Trituration Diethyl Ether or HexanesThese non-polar solvents are excellent for precipitating the solid carbamate while dissolving many common non-polar impurities and residual oils.

Q3: My carbamate appears to be degrading during workup or storage. What are the likely causes and how can I prevent this?

A3: Carbamates can be susceptible to hydrolysis, especially under strong acidic or basic conditions, with basic conditions generally being more detrimental.[1] The ester linkage of the carbamate can be cleaved, reverting to the constituent alcohol (phenol) and carbamic acid, which is unstable and decomposes to the amine (2,4,6-trimethylaniline) and carbon dioxide.[1]

  • Prevention Strategies:

    • Maintain Neutral pH: During aqueous extractions, ensure the pH remains between 5 and 7. Avoid strong bases like NaOH or KOH. Use milder bases like sodium bicarbonate for neutralization.

    • Low Temperature: Perform purification steps, particularly extractions and solvent removal, at or below room temperature whenever possible to minimize thermal degradation.[1]

    • Inert Storage: Store the final, pure product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent long-term hydrolysis from atmospheric moisture.

Visualized Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound after the initial reaction quench.

Purification_Workflow cluster_start Initial Workup cluster_analysis Purity Assessment cluster_purification Purification Path cluster_end Final Product start Crude Reaction Mixture extraction Aqueous Extraction (Dilute HCl, then NaHCO₃) start->extraction dry Dry Organic Layer (e.g., MgSO₄) & Concentrate in vacuo extraction->dry tlc Analyze Crude Solid/Oil (TLC, ¹H NMR) dry->tlc col_chrom Column Chromatography (Silica Gel, Hex/EtOAc) tlc->col_chrom  Complex Mixture or  Multiple Close Spots recryst Recrystallization (e.g., EtOAc/Hexanes) tlc->recryst  One Major Spot &  Minor Impurities final_product Pure this compound col_chrom->final_product recryst->final_product

Caption: Decision workflow for purification.

References

  • Technical Support Center: Purification of Carbamic Acid Deriv
  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]

  • Methyl carbamate purification by extraction and recrystallazation. SciEngine. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

Technical Support Center: Synthesis of Phenyl 2,4,6-trimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering yield or purity issues in the synthesis of Phenyl 2,4,6-trimethylphenylcarbamate (also known as Phenyl Mesitylcarbamate).

Executive Summary & Mechanistic Insight

The synthesis of this compound involves the acylation of 2,4,6-trimethylaniline (Mesidine) with phenyl chloroformate .[1]

The Core Challenge: Unlike alkyl carbamates (which are generally stable), phenyl carbamates are "activated" esters . The phenoxy group is a viable leaving group (


 of phenol 

10). Consequently, the product you are synthesizing is an electrophile that can react with your starting amine to form the symmetrical urea, 1,3-bis(2,4,6-trimethylphenyl)urea .[1]

Success depends entirely on kinetic control: favoring the rapid attack of the amine on the chloroformate (


) while suppressing the slower, subsequent attack of the amine on the product (

).
Reaction Pathway Analysis

The following diagram illustrates the competitive pathways governing your reaction outcome.

ReactionPathways Start 2,4,6-Trimethylaniline (Mesidine) Product TARGET: This compound Start->Product  Path A: Acylation (Fast, 0°C) Side_Urea SIDE PRODUCT: 1,3-Bis(2,4,6-trimethylphenyl)urea Start->Side_Urea  Nucleophilic Attack Reagent Phenyl Chloroformate Reagent->Product Side_Phenol Phenol (Byproduct) Reagent->Side_Phenol  Path C: Hydrolysis (Wet Solvent) Product->Side_Urea  Path B: Over-reaction (Excess Amine / Heat)

Caption: Path A is the desired route. Path B represents the "Double-Dip" error where the product reacts with remaining starting material. Path C is reagent degradation.

Troubleshooting Guide: Side Reactions

Issue 1: Formation of Insoluble White Precipitate (Urea)

Observation: You observe a high-melting solid (>250°C) that is insoluble in the reaction solvent (DCM or EtOAc) but persists after aqueous workup. Root Cause: Symmetrical Urea Formation. Because the target phenyl carbamate is an activated species, excess amine will attack the carbamate carbonyl, displacing phenol and forming the urea. This is exacerbated by the steric bulk of the mesityl group, which can trap the amine in the "wrong" reactive conformation if mixing is poor.

VariableDiagnosisCorrective Action
Stoichiometry Excess amine was used (>1.0 equiv).[1][2]Strictly limit amine. Use 1.0 equiv Amine and 1.05–1.1 equiv Phenyl Chloroformate. Never use excess amine.
Addition Order Chloroformate was added to the Amine.Reverse Addition. Add the Chloroformate slowly to the Amine. Although "inverse addition" (Amine to Chloroformate) theoretically prevents urea best, it risks di-acylation (rare with hindered amines).[1] The standard dropwise addition of Chloroformate at 0°C is sufficient if stoichiometry is controlled.
Temperature Reaction warmed too quickly or ran >25°C.Keep it Cold. Maintain 0–5°C during addition. Do not reflux. The urea formation has a higher activation energy (

) than the carbamate formation.
Issue 2: Low Yield & Phenol Smell

Observation: Product yield is low (<60%), and the crude mixture smells strongly of phenol. Root Cause: Hydrolytic Degradation. Phenyl chloroformate is highly moisture-sensitive.[1] If it hydrolyzes before reacting with the amine, it releases phenol and CO₂. The amine then remains unreacted (as the HCl salt) or reacts with the remaining carbamate to form urea.

  • Validation: Check the bottle of phenyl chloroformate.[2] If it hisses upon opening or has white crusts, it is degraded.

  • Solution: Use anhydrous solvents (DCM or THF dried over molecular sieves). Purge the reaction vessel with

    
     or Ar.
    
Issue 3: Color Development (Brown/Purple)

Observation: The reaction mixture turns dark brown or purple. Root Cause: Oxidation of Mesidine. 2,4,6-Trimethylaniline is electron-rich and prone to oxidation.[1] While this doesn't always destroy the bulk yield, it creates purification difficulties.

  • Solution: Distill mesidine if it is dark brown before use. Run the reaction under an inert atmosphere.

Standardized Protocol (Self-Validating)

Objective: Synthesis of this compound (10 mmol scale). Safety: Phenyl chloroformate is toxic and lachrymatory. Perform in a fume hood.

Materials
  • Amine: 2,4,6-Trimethylaniline (1.35 g, 10.0 mmol)[1]

  • Electrophile: Phenyl Chloroformate (1.65 g, 1.32 mL, 10.5 mmol) [1.05 equiv]

  • Base: Pyridine (0.87 g, 11.0 mmol) OR Triethylamine (1.11 g, 11.0 mmol)

  • Solvent: Anhydrous Dichloromethane (

    
    ) (30 mL)
    
Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen.

  • Solvation: Add 2,4,6-Trimethylaniline and Base to the flask. Dissolve in 20 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

    • Checkpoint: Ensure the solution is stirring vigorously. Poor mixing leads to local hotspots and urea formation.

  • Addition: Dilute Phenyl Chloroformate in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump or addition funnel.

    • Why? Dilution prevents high local concentrations of the electrophile, controlling the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C) for 2 hours.

    • Monitoring: Check TLC (20% EtOAc/Hexane). The amine spot (lower

      
      , stains with ninhydrin/UV) should disappear. The product will be a high 
      
      
      
      spot.
  • Quench: Add 20 mL of 1M HCl. (This neutralizes excess base and solubilizes any unreacted amine).

  • Workup: Separate layers. Wash organic layer with water (2x) and Brine (1x). Dry over

    
    .[3][4]
    
  • Isolation: Evaporate solvent. The product usually crystallizes upon standing. Recrystallize from Hexane/EtOAc if necessary.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous base (Schotten-Baumann conditions) for this reaction? A: Yes, a biphasic system (DCM/Water with


 or NaOH) works well and often suppresses urea formation because the amine is free-based only at the interface. However, hydrolysis of the phenyl chloroformate competes more aggressively. Use a larger excess of chloroformate (1.2–1.3 equiv) if using aqueous conditions [1].

Q: Why is the mesityl group significant here? A: The 2,4,6-trimethyl substitution provides steric hindrance. While this slows the nucleophilic attack slightly compared to aniline, it significantly stabilizes the final carbamate against further nucleophilic attack (proteolysis) in biological systems. However, in the synthesis flask, it is not hindered enough to totally prevent the urea side reaction if the amine is in excess [2].

Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to residual solvent (DCM) or phenol impurity. Phenol is a byproduct of the reaction.[5] While the acid wash removes the amine, phenol is weak (


 10) and stays in the organic layer.
  • Fix: Wash the organic layer with 1M NaOH (cold) rapidly to remove phenol. Warning: Do not expose the product to NaOH for long periods, or you will hydrolyze the ester linkage.

Q: Can I use this carbamate to make the isocyanate later? A: Yes. Heating this compound (often with a catalyst or in high-boiling solvent) induces the elimination of phenol to generate 2,4,6-trimethylphenyl isocyanate in situ.[1] This is a safer alternative to handling isolated isocyanates [3].

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors." BenchChem Technical Library. Accessed 2025.[3][6] Link

  • Thavonek, J. et al. "Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates."[1] Molecules, 2000. Link

  • Patel, D. V. et al. "Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates." J. Org. Chem., 1997, 62, 6968–6973.[7][8] Link

  • PrepChem. "Synthesis of 2,4,6-trimethylaniline hydrochloride." PrepChem Experimental Database. Link

Sources

Technical Support Center: Crystallization of Phenyl 2,4,6-trimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of Phenyl 2,4,6-trimethylphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following information is curated to provide in-depth, practical solutions to specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" is a common phenomenon in crystallization where the compound separates from the solution as a liquid rather than a solid.[1] This typically occurs when the boiling point of the solvent is higher than the melting point of the solute, causing the compound to melt before it can form a crystal lattice. Given that this compound is a solid at room temperature, this is a likely scenario.

Causality and Solutions:

  • High Solute Concentration: A supersaturated solution can sometimes crash out as an oil.

    • Solution: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high.

    • Solution: Select a solvent with a lower boiling point. For instance, if you are using a high-boiling point solvent like DMF or DMSO, consider switching to ethyl acetate, ethanol, or even a mixed solvent system with a lower overall boiling point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, favoring the formation of an amorphous oil.

    • Solution: Allow the solution to cool to room temperature on the benchtop, undisturbed. You can further slow the cooling process by placing the flask in an insulated container.

  • Impurities: The presence of impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before attempting crystallization.

Q2: I'm not getting any crystals to form, even after cooling the solution in an ice bath. What should I do?

A2: The absence of crystal formation, even at low temperatures, typically points to one of two issues: the solution is not sufficiently saturated, or the nucleation process has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Increase Supersaturation:

    • Evaporation: If nucleation techniques fail, your solution is likely not saturated enough. Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and see if crystals form. Be careful not to evaporate too much solvent, as this can lead to rapid crashing out of the product and inclusion of impurities.

    • Anti-solvent Addition: If you are using a single solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent). Add the anti-solvent dropwise to the solution at room temperature until you observe persistent cloudiness, then add a drop or two of the primary solvent to redissolve the precipitate. Allow this solution to cool slowly. A common combination for carbamates is an alcohol (like ethanol) as the primary solvent and water as the anti-solvent.[2]

Q3: My crystallization yield is very low. How can I improve it?

A3: A low yield indicates that a significant portion of your compound is remaining in the mother liquor. This can be due to several factors.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: Using too much solvent is a common cause of low yield.[1]

    • Solution: Aim to use the minimum amount of hot solvent required to fully dissolve your compound. After crystallization and filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling it again for a second crop of crystals.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation.

    • Solution: After initial cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. For even lower temperatures, a dry ice/acetone bath can be used, but be mindful that this may cause some impurities to precipitate as well.

  • Choice of Solvent: The solubility of your compound at low temperatures in your chosen solvent may still be too high.

    • Solution: Experiment with different solvents or mixed solvent systems. A good crystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.

Troubleshooting Guide: A Systematic Approach

This section provides a more detailed, workflow-oriented approach to troubleshooting your this compound crystallization.

Solvent Selection and Optimization

The choice of solvent is the most critical parameter in a successful crystallization. This compound, with its aromatic rings and carbamate functionality, is a relatively non-polar molecule, suggesting good solubility in many organic solvents.

Recommended Starting Solvents:

  • Ethyl Acetate: A good starting point, as it has a moderate boiling point and is effective for many carbamates.

  • Ethanol/Water: A classic mixed solvent system. The compound should be soluble in hot ethanol and insoluble in water.

  • Toluene: The aromatic nature of toluene can aid in dissolving the compound.

  • Acetone: A versatile solvent with a low boiling point.

Solubility Testing Protocol:

  • Place a small amount of your crude this compound (around 20-30 mg) into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature and observe the solubility.

  • If it is insoluble at room temperature, gently heat the test tube in a warm water bath and observe if the compound dissolves.

  • If it dissolves when hot, remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe if crystals form.

Ideal Solvent Characteristics:

Solubility at Room TemperatureSolubility when HotCrystal Formation upon Cooling
Insoluble or Sparingly SolubleSolubleAbundant Crystals Form
Visual Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization (Dissolve in hot solvent, cool slowly) outcome Observe Outcome start->outcome oil Problem: Oiling Out outcome->oil Liquid droplets form no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution remains low_yield Problem: Low Yield outcome->low_yield Few crystals form success Successful Crystallization! (Collect and dry crystals) outcome->success Good crystal formation oil_sol1 Action: Reheat and add more solvent. Cool even slower. oil->oil_sol1 no_xtal_sol1 Action: Try to induce nucleation (scratching, seeding). no_xtal->no_xtal_sol1 low_yield_sol1 Action: Concentrate mother liquor for a second crop. low_yield->low_yield_sol1 low_yield_sol2 Action: Ensure sufficient cooling (ice bath). low_yield->low_yield_sol2 low_yield_sol3 Action: Re-evaluate solvent choice for lower cold solubility. low_yield->low_yield_sol3 oil_sol1->outcome Retry oil_sol2 Action: Change to a lower boiling point solvent. oil_sol1->oil_sol2 Still oils out oil_sol2->outcome Retry no_xtal_sol1->success Crystals form no_xtal_sol2 Action: Concentrate solution (evaporate some solvent). no_xtal_sol1->no_xtal_sol2 Still no crystals no_xtal_sol2->outcome Retry no_xtal_sol3 Action: Add an anti-solvent. no_xtal_sol2->no_xtal_sol3 Still no crystals no_xtal_sol3->outcome Retry low_yield_sol1->success More crystals obtained low_yield_sol3->outcome Retry with new solvent

Sources

Phenyl 2,4,6-trimethylphenylcarbamate solubility problems in assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Overcoming Solubility Challenges in Experimental Assays

Introduction: Understanding the Inherent Challenge

Phenyl 2,4,6-trimethylphenylcarbamate, by its very structure, presents a significant solubility challenge in the aqueous environments typical of most biological assays. The molecule's architecture is dominated by two bulky, nonpolar aromatic rings: a phenyl group and a 2,4,6-trimethylphenyl group. These hydrophobic moieties create a compound that strongly prefers organic solvents and has a very low intrinsic solubility in water-based buffers. Consequently, precipitation is a common and critical issue that can invalidate experimental results. This guide is designed to help you navigate this challenge effectively.

Frequently Asked Questions & Troubleshooting Protocols

Q1: I've dissolved my this compound in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

This phenomenon, often called "crashing out," is the most common issue for hydrophobic compounds. It occurs due to a drastic and rapid change in solvent polarity.

  • The Mechanism: In a high-concentration dimethyl sulfoxide (DMSO) stock, the compound molecules are comfortably solvated by the organic solvent. When this concentrated stock is introduced directly into a large volume of aqueous buffer, the DMSO disperses rapidly. The this compound molecules are suddenly left in an environment (water) where they are not soluble, causing them to aggregate and precipitate out of the solution.[1][2] This is not a failure of the compound itself, but a consequence of the dilution method.

  • Immediate Solution: Instead of adding the DMSO stock directly into the final volume of your assay well, perform an intermediate dilution step. First, dilute the DMSO stock in a smaller volume of your assay medium in a separate tube, mix thoroughly, and then add this intermediate dilution to your experimental wells.[1] This more gradual change in solvent polarity can often prevent shock precipitation.

Q2: What is the correct way to prepare and store a stock solution of this compound?

Proper stock solution preparation is the foundation of a successful experiment. Incomplete initial solubilization is a frequent source of error.[1]

  • Choosing a Solvent: For a highly hydrophobic compound like this, anhydrous, high-purity DMSO is the recommended starting solvent.[3] Water contamination in DMSO can lower its solvating power and should be avoided.

  • Determining Concentration: Do not assume an arbitrarily high concentration will work. While many suppliers provide a maximum solubility limit (e.g., 50 mg/mL in DMSO), it is often prudent to prepare a primary stock solution at a slightly lower, more manageable concentration, such as 10-20 mM, to ensure stability.[3]

  • Storage: Once prepared, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4] This practice is critical to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time and introduce moisture into the DMSO stock.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

StepActionRationale & Key Insights
1 Equilibrate the CompoundAllow the vial of solid this compound to reach room temperature before opening.
2 Weigh the CompoundOn a calibrated analytical balance, weigh the required amount of solid. (For a 10 mM solution, this is the molecular weight in mg per 100 mL of solvent).
3 Add SolventAdd the calculated volume of anhydrous, high-purity DMSO to the vial containing the solid compound.
4 SolubilizeVortex the solution vigorously. If full dissolution is not immediate, gentle warming in a 37°C water bath or brief sonication can be employed.[3]
5 Visual ConfirmationEnsure no solid particulates are visible. The solution should be completely clear. Incomplete solubilization at this stage guarantees precipitation later.[1]
6 Aliquot and StoreDispense the stock solution into small, single-use, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C.[4]
Q3: My compound still precipitates during my experiment, even with an intermediate dilution. What other strategies can I use?

If precipitation persists, a multi-pronged approach is necessary. The following workflow can help you systematically troubleshoot the issue.

G start Precipitation Observed in Assay Well check_conc Is the final assay concentration above the compound's aqueous solubility limit? start->check_conc reduce_conc SOLUTION: Reduce final concentration. Perform a dose-response experiment to find the solubility threshold. check_conc->reduce_conc  Yes check_method Is the dilution method causing 'shock' precipitation? check_conc->check_method No serial_dilute SOLUTION: Use a serial dilution method. Prepare intermediate dilutions in 100% DMSO, then dilute into buffer. check_method->serial_dilute  Yes check_temp Is the assay medium at 4°C or room temperature? check_method->check_temp No warm_media SOLUTION: Gently warm the medium to 37°C before adding the compound. This increases kinetic solubility. check_temp->warm_media  Yes check_solvent_conc Is the final DMSO concentration >0.5%? check_temp->check_solvent_conc No reduce_dmso SOLUTION: Adjust stock concentration to ensure final DMSO is <0.5%. High DMSO can be toxic and alter protein conformation. check_solvent_conc->reduce_dmso  Yes advanced_sol CONSIDER ADVANCED OPTIONS: Use co-solvents (PEG-400) or surfactants (Tween-80) in the final buffer. Always use an excipient-only vehicle control. check_solvent_conc->advanced_sol No

Figure 1. A troubleshooting workflow for addressing compound precipitation in aqueous assay buffers.

Q4: How do I know if the solvent itself is affecting my assay results?

This is a critical question for maintaining scientific rigor. Organic solvents, especially DMSO, are not inert and can significantly impact biological assays.[5][6]

  • Enzyme Inhibition/Activation: DMSO can interact directly with enzymes, altering their conformation and affecting kinetic parameters like Km and Vmax.[5] For example, studies on acetylcholinesterase (AChE), a target for many carbamate compounds, have shown that DMSO can act as a mixed competitive/noncompetitive inhibitor.[6][7]

  • Cellular Toxicity: At concentrations typically above 0.5-1%, DMSO can be toxic to cells, affecting membrane integrity and overall viability. This can confound results from cell-based assays like MTT or viability screens.[1]

  • The Essential Control: You must include a "vehicle control" in every experiment. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your treatment groups but no compound. Any effect observed in the vehicle control can be attributed to the solvent and must be subtracted from the effects observed in your compound-treated groups.

Q5: What are some alternative solubilization strategies if I need to minimize DMSO?

If your assay is particularly sensitive to DMSO or if solubility remains an issue, several other techniques can be employed. The use of any such excipient requires its own vehicle control.

StrategyDescriptionAdvantagesDisadvantages & Considerations
Co-solvency [8]Adding a water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG-400) to the final assay buffer.Can significantly increase the solubility of hydrophobic compounds.May still affect enzyme activity or cell health. Requires careful optimization and robust vehicle controls.[2]
Surfactants [9]Including a non-ionic surfactant like Tween-80 or Triton X-100 at a low concentration (e.g., 0.01-0.1%).Forms micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.Can denature proteins at higher concentrations and may interfere with certain assay detection methods (e.g., fluorescence).
pH Adjustment [8]Modifying the pH of the buffer. Carbamates can undergo hydrolysis, and their stability is often pH-dependent.[10]Can increase solubility if the compound has ionizable groups.Must be compatible with the biological system (e.g., enzyme optimal pH, cell viability). The stability of the carbamate ester linkage is a concern, especially in basic conditions.[11]
Q6: How can I experimentally determine the solubility limit of this compound in my specific assay buffer?

Determining the kinetic solubility limit in your exact experimental conditions is the most reliable way to prevent precipitation issues. A simple method involves measuring turbidity.[12]

Protocol 2: Determination of Aqueous Solubility by Turbidity Measurement

StepActionRationale & Key Insights
1 Prepare Serial DilutionsIn a 96-well plate, prepare 2-fold serial dilutions of your compound's DMSO stock solution in 100% DMSO.
2 Transfer to Assay BufferIn a separate clear, flat-bottom 96-well plate, add your assay buffer. Transfer a small, consistent volume of each DMSO dilution into the buffer-containing wells. The final DMSO concentration should match your planned assay conditions (e.g., 0.5%).
3 Incubate and MixMix the plate on a shaker for 10-15 minutes at room temperature to allow for equilibration.[12]
4 Measure TurbidityRead the absorbance of the plate in a plate reader at a wavelength where the compound does not absorb, typically between 500-650 nm.[12]
5 Analyze DataPlot the absorbance (turbidity) versus the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline of the vehicle control is the approximate limit of kinetic solubility.
6 Set Experimental LimitFor your assays, ensure your highest working concentration is kept below this empirically determined solubility limit to avoid precipitation-related artifacts.

References

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3). ResearchGate. [Link]

  • Ghaffari, H., et al. (2013). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. PubMed. [Link]

  • Jaiswal, D., et al. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. PubMed. [Link]

  • Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026, February 4). Illumina. [Link]

  • Guzmán, H. V., et al. (2023). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. MDPI. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]

  • Westphal, L., et al. (2017). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH. [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma. [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). PhytoTech Labs. [Link]

  • Effect on enzyme activity of different organic solvents | Download Table - ResearchGate. (n.d.). ResearchGate. [Link]

  • 2-[(2,4,6-Trimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid - PubChem. (n.d.). PubChem. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. [Link]

  • Al-Rimawi, F., et al. (2023). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. [Link]

  • Sidorov, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • Tsiampali, C., et al. (2020). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. PMC. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). University of North Carolina. [Link]

  • Phorak, S., et al. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal of Online Education. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9). Procell. [Link]

  • Common Cell Culture Problems: Precipitates. (n.d.). BenchSci. [Link]

  • Carbamate – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • How To Make A Standard Solution | The Chemistry Blog. (2024, July 17). The Chemistry Blog. [Link]

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | C16H16LiO3P | CID 68384915. (n.d.). PubChem. [Link]

  • G. M. T. T., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. [Link]

  • Phenyl‐2,4,6‐trimethylbenzoylphosphinates as water‐soluble photoinitiators. Generation and reactivity of O Ṗ(C6H5)(O−) radical anions - ResearchGate. (2025, August 5). ResearchGate. [Link]

  • Safety Data Sheet: Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate - Carl ROTH. (2025, August 18). Carl ROTH. [Link]

  • Safety Data Sheet: Ethyl Phenyl(2,4,6-trimethylbenzoyl)phosphinate - Carl ROTH. (2025, August 18). Carl ROTH. [Link]

  • SUPPORTING INFORMATION. (n.d.). American Chemical Society. [Link]

  • Galaeva, I., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? - Patsnap Synapse. (2025, April 21). Patsnap. [Link]

  • 2,4,6-Trimethylphenol | C9H12O | CID 10698 - PubChem - NIH. (n.d.). PubChem. [Link]

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate = 95 85073-19-4. (n.d.). MilliporeSigma. [Link]

  • Beier, P., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. PubMed. [Link]

  • lithium phenyl-2,4,6-trimethylbenzoylphosphinate CAS#: 85073-19-4 • ChemWhat. (n.d.). ChemWhat. [Link]

  • Safety Data Sheet: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate - Chemos GmbH&Co.KG. (n.d.). Chemos. [Link]

  • The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - MDPI. (2020, July 3). MDPI. [Link]

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Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling Phenyl 2,4,6-trimethylphenylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for handling Phenyl 2,4,6-trimethylphenylcarbamate. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar carbamate and trimethylphenyl compounds to establish a robust and conservative safety protocol. Our commitment is to empower you with the knowledge to handle this chemical with the utmost confidence and care, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Assumed Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.[4][5]

  • Sensitization: May cause an allergic skin reaction.[6][7]

  • Cholinesterase Inhibition: As a carbamate, there is a potential to inhibit cholinesterase, an enzyme critical for nervous system function.[1][2]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required PPE. Remember, you can always opt for a higher level of protection.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2]To protect against potential splashes, dust, and vapors that can cause serious eye irritation. A face shield offers broader protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber), elbow-length.[2]To prevent skin contact and absorption. Elbow-length gloves provide additional protection for the wrists and forearms.[2]
Body Protection A chemical-resistant apron over a lab coat.[2]To protect against spills and splashes of the compound.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the solid form where dust may be generated. A full-face respirator offers the highest level of protection.[1][8]To prevent inhalation of dust or aerosols, which may cause respiratory irritation or other systemic effects.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Handling

  • Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[3][8]

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.[9]

    • Minimize the generation of dust.[9] If working with a powder, handle it carefully to prevent it from becoming airborne.

    • Do not eat, drink, or smoke in the work area.[8]

  • Post-Handling:

    • Thoroughly wash your hands and face with soap and water after handling the compound.[8][9]

    • Carefully remove and properly store or dispose of your PPE. Contaminated clothing should be washed before reuse.[8]

3.2. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material and place it into a sealed container for disposal.[9]

    • Use a damp cloth or absorbent paper to clean the spill area, and place the used cleaning materials into the waste container.[8]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Restrict access to the spill area.

3.3. First Aid Measures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound should be collected in a clearly labeled, sealed container.

  • Disposal Method: The preferred method of disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Regulatory Compliance: Always consult with your institution's environmental health and safety (EHS) department to ensure compliance with all local, state, and federal regulations for chemical waste disposal.[9]

Visualizing the Workflow: A Diagram for Safety

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Designate Fume Hood equip Verify Emergency Equipment prep->equip ppe Don Full PPE equip->ppe handle Handle Compound with Care ppe->handle avoid Avoid Dust Generation handle->avoid wash Wash Hands and Face avoid->wash doff Doff and Store/Dispose PPE wash->doff collect Collect Waste in Labeled Container doff->collect dispose Dispose via Approved Protocol collect->dispose

Caption: Safe handling workflow for this compound.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of innovative and successful research.

References

  • Personal protective equipment for handling Methyl carbam
  • WSDA Pesticide Applicator Advisory.
  • SAFETY D
  • Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • Personal Protection for the Applicator and Worker Module.
  • Safety D
  • SAFETY D
  • Personal Protective Gear and Equipment for Pest Management Personnel. Office of the Secretary of Defense.
  • SAFETY D
  • Safety D
  • Safety D
  • Safety D
  • Safety Data Sheet Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. Redox.
  • PGS-46 - SAFETY D
  • Safety Data Sheet: Ethyl phenyl(2,4,6-trimethylbenzoyl)
  • Ethyl (2,4,6-trimethylbenzoyl)
  • Lithium phenyl-2,4,6-trimethylbenzoylphosphin

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.